(R,E)-N-((2,2-Difluorobenzo[D][1,3]dioxol-5-YL)methylene)-2-methylpropane-2-sulfinamide
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Overview
Description
(R,E)-N-((2,2-Difluorobenzo[D][1,3]dioxol-5-YL)methylene)-2-methylpropane-2-sulfinamide is a complex organic compound characterized by the presence of a difluorobenzo dioxol ring and a sulfinamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,E)-N-((2,2-Difluorobenzo[D][1,3]dioxol-5-YL)methylene)-2-methylpropane-2-sulfinamide typically involves multiple steps, including the formation of the difluorobenzo dioxol ring and the subsequent introduction of the sulfinamide group. Common reagents used in these reactions include fluorinating agents, sulfinyl chlorides, and various catalysts to facilitate the formation of the desired product under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(R,E)-N-((2,2-Difluorobenzo[D][1,3]dioxol-5-YL)methylene)-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to amines.
Substitution: The difluorobenzo dioxol ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the difluorobenzo dioxol ring.
Scientific Research Applications
Chemistry
In chemistry, (R,E)-N-((2,2-Difluorobenzo[D][1,3]dioxol-5-YL)methylene)-2-methylpropane-2-sulfinamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study enzyme interactions and protein binding due to its specific functional groups. It can serve as a probe to investigate biochemical pathways and molecular mechanisms.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development and pharmacological studies.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity. It may also find use in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of (R,E)-N-((2,2-Difluorobenzo[D][1,3]dioxol-5-YL)methylene)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (R,E)-N-((2,2-Difluorobenzo[D][1,3]dioxol-5-YL)methylene)-2-methylpropane-2-sulfonamide
- (R,E)-N-((2,2-Difluorobenzo[D][1,3]dioxol-5-YL)methylene)-2-methylpropane-2-sulfinylamine
Uniqueness
Compared to similar compounds, (R,E)-N-((2,2-Difluorobenzo[D][1,3]dioxol-5-YL)methylene)-2-methylpropane-2-sulfinamide exhibits unique reactivity due to the presence of both the difluorobenzo dioxol ring and the sulfinamide group. This combination allows for a broader range of chemical transformations and interactions with biological targets, making it a versatile compound in various research and industrial applications.
Properties
Molecular Formula |
C12H13F2NO3S |
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Molecular Weight |
289.30 g/mol |
IUPAC Name |
(R)-N-[(2,2-difluoro-1,3-benzodioxol-5-yl)methylidene]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C12H13F2NO3S/c1-11(2,3)19(16)15-7-8-4-5-9-10(6-8)18-12(13,14)17-9/h4-7H,1-3H3/t19-/m1/s1 |
InChI Key |
XEDRFRAQMLFZEB-LJQANCHMSA-N |
Isomeric SMILES |
CC(C)(C)[S@@](=O)N=CC1=CC2=C(C=C1)OC(O2)(F)F |
Canonical SMILES |
CC(C)(C)S(=O)N=CC1=CC2=C(C=C1)OC(O2)(F)F |
Origin of Product |
United States |
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